molecular formula C11H8Cl2N2O B11859904 2,4-Dichloro-6-(2-methoxyphenyl)pyrimidine CAS No. 1353856-29-7

2,4-Dichloro-6-(2-methoxyphenyl)pyrimidine

Cat. No.: B11859904
CAS No.: 1353856-29-7
M. Wt: 255.10 g/mol
InChI Key: SUZYGCPPEQHWRK-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(2-methoxyphenyl)pyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(2-methoxyphenyl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 2-methoxyaniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic aromatic substitution, where the chlorine atoms are replaced by the methoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(2-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different pharmacological properties depending on the substituents introduced .

Scientific Research Applications

2,4-Dichloro-6-(2-methoxyphenyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential anti-inflammatory and antiviral properties.

    Medicine: Investigated for its role in developing new therapeutic agents for various diseases.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(2-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6-(2-methoxyphenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methoxy group at the 2-position of the phenyl ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets .

Properties

CAS No.

1353856-29-7

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.10 g/mol

IUPAC Name

2,4-dichloro-6-(2-methoxyphenyl)pyrimidine

InChI

InChI=1S/C11H8Cl2N2O/c1-16-9-5-3-2-4-7(9)8-6-10(12)15-11(13)14-8/h2-6H,1H3

InChI Key

SUZYGCPPEQHWRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC(=N2)Cl)Cl

Origin of Product

United States

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